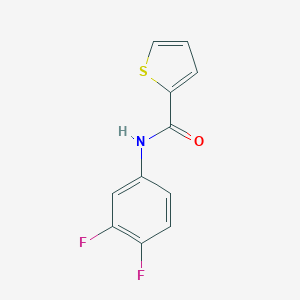
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione, also known as MNTX, is a compound that has been extensively studied for its potential applications in scientific research. This compound is a selective antagonist of the mu-opioid receptor and has been shown to have potential therapeutic effects in the treatment of opioid-induced side effects, such as constipation and respiratory depression. In
Mécanisme D'action
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione is a selective antagonist of the mu-opioid receptor, which is the primary receptor responsible for the analgesic effects of opioids. This compound binds to the mu-opioid receptor and prevents the activation of the receptor by opioids, thereby reducing the side effects associated with opioid use.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In animal models, this compound has been shown to reduce opioid-induced constipation and respiratory depression without affecting the analgesic effects of opioids. Additionally, this compound has been shown to reduce the development of tolerance to opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione in lab experiments is its selectivity for the mu-opioid receptor. This allows researchers to study the effects of opioid receptor activation without the confounding effects of non-selective opioid receptor antagonists. Additionally, this compound has been shown to be effective in reducing opioid-induced side effects in animal models, which makes it a useful tool for studying the mechanisms underlying these side effects.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer this compound to animals or to use it in in vitro experiments. Additionally, this compound has a relatively short half-life, which can make it difficult to maintain consistent levels of the compound in animals over long periods of time.
Orientations Futures
There are a number of future directions for research on 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione. One area of research is the development of new formulations of this compound that improve its solubility and half-life. Additionally, researchers are exploring the potential therapeutic effects of this compound in the treatment of other conditions, such as neuropathic pain and cancer pain. Finally, researchers are investigating the mechanisms underlying the effects of this compound on opioid-induced side effects, which could lead to the development of new treatments for these side effects.
Méthodes De Synthèse
The synthesis method of 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione involves a multistep reaction that starts with the condensation of 4-nitrobenzaldehyde with morpholine to form 4-nitrobenzylmorpholine. This compound is then reduced to 4-aminobenzylmorpholine, which is further reacted with 1-naphthyl isothiocyanate to form the intermediate compound 1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetrazole-5-thione. Finally, this intermediate is hydrogenated to yield this compound.
Applications De Recherche Scientifique
1-(4-morpholinylmethyl)-4-(1-naphthyl)-1,4-dihydro-5H-tetraazole-5-thione has been extensively studied for its potential applications in scientific research. One of the main areas of research is its potential therapeutic effects in the treatment of opioid-induced side effects. This compound has been shown to be effective in reducing opioid-induced constipation and respiratory depression in animal models. Additionally, this compound has been studied for its potential use in the treatment of neuropathic pain and cancer pain.
Propriétés
Formule moléculaire |
C16H17N5OS |
|---|---|
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
1-(morpholin-4-ylmethyl)-4-naphthalen-1-yltetrazole-5-thione |
InChI |
InChI=1S/C16H17N5OS/c23-16-20(12-19-8-10-22-11-9-19)17-18-21(16)15-7-3-5-13-4-1-2-6-14(13)15/h1-7H,8-12H2 |
Clé InChI |
VFFYZMDXBDDFHU-UHFFFAOYSA-N |
SMILES |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
SMILES canonique |
C1COCCN1CN2C(=S)N(N=N2)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-{4-[5-(1-adamantyl)-1H-1,2,3-triazol-1-yl]phenyl}-2-oxoethyl benzoate](/img/structure/B258998.png)
![1-(5-methoxy-1,2-dimethyl-1H-indol-3-yl)-2-[(4-methyl-1,3-thiazol-2-yl)amino]ethanone](/img/structure/B259000.png)
![3-chloro-N-isobutyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B259003.png)





![5-[(4-Chlorophenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B259011.png)
